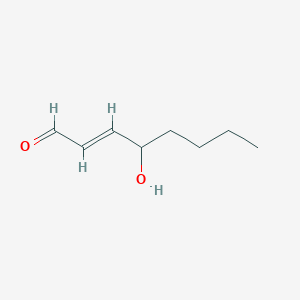
4-Hydroxy-2-octenal
Vue d'ensemble
Description
4-Hydroxy-2-octenal is a polar carbonyl compound . It is one of the products derived from thermally oxidized soybean oil . It is considered a lipophilic aldehyde .
Synthesis Analysis
4-Hydroxy-2-octenal can be formed by several radical-dependent oxidative routes involving the formation of hydroperoxides, alkoxyl radicals, epoxides, and fatty acyl cross-linking reactions . It is also a product of lipid peroxidation .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2-octenal is C8H14O2 . Its exact mass is 142.09938 . The InChIKey is PYWFGGNTBVBZAT-GQCTYLIASA-N .Chemical Reactions Analysis
4-Hydroxy-2-octenal is a product of lipid peroxidation, and it can be formed by several radical-dependent oxidative routes . It is also a product of the oxidative decomposition of aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2-octenal include a molecular formula of C8H14O2 , an exact mass of 142.09938 , and a molecular volume of 159.26 . It has 1 hydrogen bond donor, 2 hydrogen bond acceptors , and a logP of 1.58 .Applications De Recherche Scientifique
1. Analysis in Biological Samples and Foodstuffs
4-Hydroxy-2-octenal is derived from polyunsaturated membrane lipids through lipid peroxidation processes. A method for quantitative analysis in biological samples and lipid-containing foodstuffs has been developed, involving extraction and high-performance liquid chromatography. This allows for the detection of 4-hydroxy-2-octenal in microsomes, platelets, and various foodstuffs (Lang, Celotto, & Esterbauer, 1985).
2. Role in Hepatic Stellate Cells
4-Hydroxy-2-octenal induces procollagen type I gene expression and synthesis in hepatic stellate cells, which are responsible for collagen deposition in fibrotic liver. This effect is dependent on its molecular structure, specifically the presence of a hydroxyl group at C4 and a double bond between C2 and C3 (Parola et al., 1996).
3. Interaction with Microtubular Protein
4-Hydroxy-alkenals, including 4-hydroxy-octenal, interact with microtubular protein, affecting tubulin polymerization. This interaction, primarily with sulphydryl groups, influences the microtubular system in cells (Gabriel, Miglietta, & Dianzani, 1985).
4. Involvement in Oxidative Decomposition of Unsaturated Aldehydes
4-Hydroxy-2-octenal is formed during the water-mediated oxidative decomposition of unsaturated aldehydes like 2-hexenal and 2-octenal. This process is significant in understanding the chemical behavior and toxicity of such compounds (Grein et al., 1993).
5. Biochemical Reactivity and Interaction with Biomolecules
4-Hydroxy-2-octenal demonstrates high reactivity due to its structure, interacting with amino acids and proteins, which leads to various biochemical effects. This interaction is vital in understanding its role in cellular processes and potential pathologies (Schaur, 2003).
6. Formation in Thermally Oxidized Fatty Acids
4-Hydroxy-2-octenal forms during the thermal oxidation of fatty acid methyl esters, which is significant in understanding the mechanisms of lipid peroxidation and its implications in food science and human health (Han & Csallany, 2009).
7. Modulation of Cellular Functions in Vascular Endothelial and Smooth Muscle Cells
The compound plays a role in modulating functions in vascular endothelial and smooth muscle cells, affecting processes like proliferation, apoptosis, and kinase activation. This has implications for understanding vascular diseases like atherosclerosis and diabetes (Chapple, Cheng, & Mann, 2013).
Propriétés
IUPAC Name |
(E)-4-hydroxyoct-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWFGGNTBVBZAT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018931 | |
| Record name | (2E)-4-Hydroxyoct-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-octenal | |
CAS RN |
55-88-9, 17449-15-9, 73529-62-1 | |
| Record name | (2E)-4-Hydroxy-2-octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octenal, 4-hydroxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-octenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octenal, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073529621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-Hydroxyoct-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




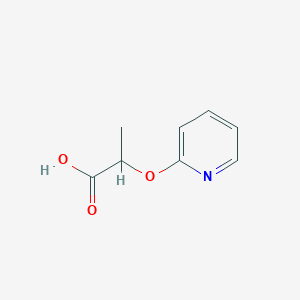
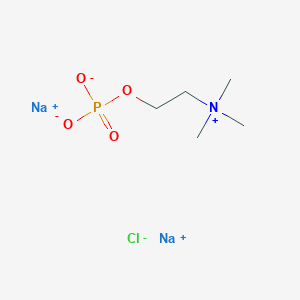
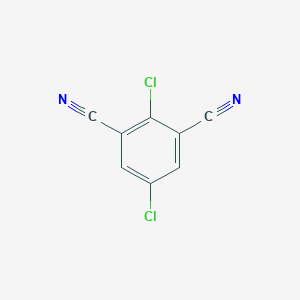
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
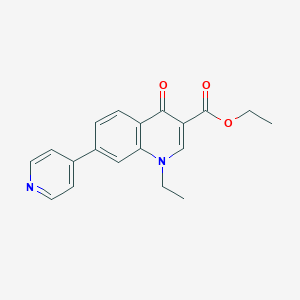
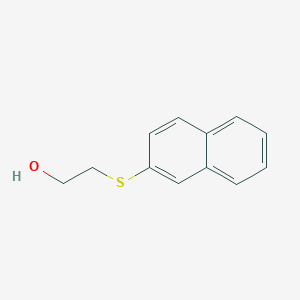
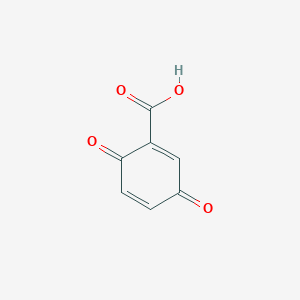
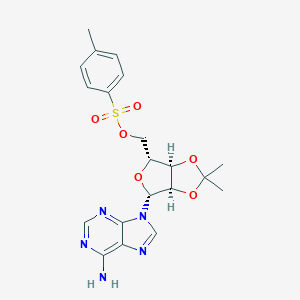
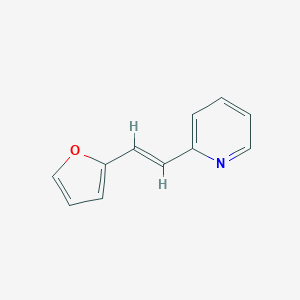

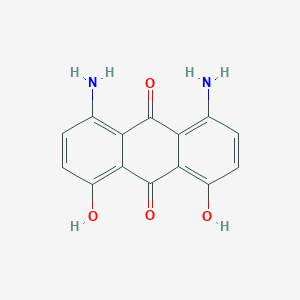
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)